molecular formula C5H11NO B1301034 D-Prolinol CAS No. 68832-13-3

D-Prolinol

Cat. No. B1301034
CAS RN: 68832-13-3
M. Wt: 101.15 g/mol
InChI Key: HVVNJUAVDAZWCB-RXMQYKEDSA-N
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Description

D-Prolinol and its derivatives are significant in the field of organic chemistry due to their applications in asymmetric synthesis and catalysis. These compounds have been utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions, as well as in cascade processes. The α,α-diaryl prolinols, a class of these compounds, have been particularly noted for their role as distinctive organocatalysts. They have been applied in the stereoselective synthesis of biologically active compounds, demonstrating their versatility and importance in the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of D-Prolinol derivatives has been explored through different methods. One approach involves the use of (S)-Prolinol in a palladium-copper catalyzed coupling reaction with terminal alkynes and 3-iodoflavone in aqueous DMF. This method provides a mild and convenient synthesis of 3-alkynyl substituted flavones, which are of potential biological interest . Another synthesis route starts from 4,6-di-O-benzyl-3-deoxy-d-glucal, an enol-ether derived from d-glucose, leading to trans-4-hydroxy-d-proline and the corresponding prolinol. This approach highlights a practical method for producing an unnatural but significant amino acid . Additionally, the synthesis of 3-substituted prolinols has been achieved through a base-induced coupling/cyclization reaction of α-sulfonylacetamide with 2-bromo-2-propenoates, followed by reduction and desulfonation. This method has been pivotal in the formal synthesis of compounds like isoguvacine and paroxetine .

Molecular Structure Analysis

The molecular structure of D-Prolinol derivatives is characterized by the presence of multiple asymmetric centers, which are crucial for their catalytic activity in stereoselective synthesis. The α,α-diaryl prolinols, for instance, contain two phenyl groups attached to the proline nitrogen, which enhances their ability to activate reagents through both covalent and noncovalent interactions . The structural diversity of D-Prolinol derivatives allows for a wide range of applications in the synthesis of complex molecules with high stereoselectivity.

Chemical Reactions Analysis

D-Prolinol derivatives participate in a variety of chemical reactions, serving as catalysts or intermediates. The α,α-diaryl prolinols have been used in different bond-forming reactions, exploiting their organocatalytic properties to achieve high enantioselectivity . The synthesis of 3-alkynyl substituted flavones using (S)-Prolinol demonstrates the compound's utility in facilitating palladium-catalyzed reactions in aqueous media . The transformation of 3-substituted prolinols into polysubstituted pyroglutamates and their subsequent conversion to pyroglutamic acid showcases the versatility of prolinol derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Prolinol derivatives are influenced by their molecular structure. The presence of hydroxyl and amino groups contributes to their solubility in various solvents, which is beneficial for their use in catalysis and synthesis. The stereochemistry of these compounds is a defining feature that affects their reactivity and the outcome of the reactions they are involved in. The ability to form hydrogen bonds and engage in dipole-dipole interactions makes them effective organocatalysts, as seen in the synthesis of biologically active compounds . The reactivity of these compounds can be further modified through the introduction of substituents, as demonstrated in the synthesis of 3-substituted prolinols .

Scientific Research Applications

1. Catalysis and Synthesis in Organic Chemistry

D-Prolinol has been utilized in various synthetic processes in organic chemistry. For instance, it facilitated the coupling reaction of terminal alkynes with 3-iodoflavone under palladium–copper catalysis, providing a method for synthesizing 3-alkynyl substituted flavones of potential biological interest (M. Pal et al., 2003). Additionally, D-Prolinol has been used as a starting material for the synthesis of nucleotide analogues with significant implications in nucleic acid chemistry, contributing to the field of antiviral and anticancer research (V. Vaněk et al., 2009). Furthermore, D-Prolinol derivatives have been synthesized for in vitro activity testing against viruses and tumor cell lines (K. M. Ng & L. Orgel, 1989).

2. Development of Fluorescent Probes

D-Prolinol has been identified as a selective component in the development of chemoselective and enantioselective fluorescent probes. These probes can recognize prolinol among various primary and secondary amine-based amino alcohols, aiding in the detection and analysis of these compounds in complex biological systems (Yixuan Jiang et al., 2022).

3. Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, D-Prolinol is a key intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the enantioselective synthesis of antidepressant drugs like (+)-sertraline (Guangyin Wang et al., 2006). Moreover, D-Prolinol-based compounds have shown activity against human tumor cell lines, highlighting their potential in the development of new anticancer therapies (Hiroyoshi Takamura et al., 2019).

Safety And Hazards

D-Prolinol is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with eyes, it’s advised to rinse cautiously with water for several minutes .

Future Directions

The use of D-Prolinol in the synthesis of helical polycarbenes shows promise for future applications . These helical polycarbenes showed high catalytic ability on asymmetric Michael addition reaction . Moreover, the helical polycarbene catalyst can be easily recovered and reused at least four times without significant loss of its enantioselectivity and diastereoselectivity .

properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNJUAVDAZWCB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020303
Record name L-(Pyrrolidin-1-yl)methanol
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Prolinol

CAS RN

68832-13-3, 23356-96-9
Record name (-)-2-Pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68832-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolinol, (R)-
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Record name L-(Pyrrolidin-1-yl)methanol
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Record name L-(pyrrolidin-1-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(2R)-pyrrolidin-2-yl]methanol
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Record name PROLINOL, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
UK Mishra, NG Ramesh - Tetrahedron Letters, 2020 - Elsevier
… Trans-4-hydroxy-d-prolinol … -d-prolinol is through reduction of the ester of d-Hyp. Given this background and due to paucity of enough strategies to access d-Hyp and 4-hydroxy-d-prolinol…
Number of citations: 3 www.sciencedirect.com
N Liu, X Zhou, L Zhou, Z Wu - Catalysts, 2021 - mdpi.com
… (Boc) protected D-prolinol ester was designed and … Removing the protecting Boc groups on the D-prolinol ester … reaction were increased comparing to D-prolinol as catalyst. Moreover, …
Number of citations: 3 www.mdpi.com
KME Ng, LE Orgel - Journal of medicinal chemistry, 1989 - ACS Publications
… We have prepared (4R) -4-thyminyl-D-prolinol, an analogue of 3'-deoxythymidine in which the sugar has been replaced by D-prolinol. This strongly basic secondary amine has been …
Number of citations: 50 pubs.acs.org
Y Jiang, J Tian, H Guo, Y Gong, S Yu… - The Journal of Organic …, 2022 - ACS Publications
… The opposite enantiomer d-prolinol as well as other amino alcohols generated little fluorescence response with the probe. Therefore, (R)-3 is both highly chemoselective and …
Number of citations: 2 pubs.acs.org
ML Peterson, R Vince - Journal of medicinal chemistry, 1991 - ACS Publications
… Hence, reaction of 13 with lithium borohydride gave the IV-Boc-D-prolinol derivative 18 in excellent yield. Selective protection of the primary alcohol as its p-methoxytriphenylmethyl (…
Number of citations: 118 pubs.acs.org
JH Lee, JE Kang, MS Yang, KY Kang, KH Park - Tetrahedron, 2001 - Elsevier
… trans-3-Hydroxy-l-proline 1, trans-3-hydroxy-l-prolinol 2, cis-3-hydroxy-d-proline 3, and cis-3-hydroxy-d-prolinol 4 have been prepared in enantiomerically pure form with chirospecific …
Number of citations: 27 www.sciencedirect.com
ME Gurskii, AL Karionova, AV Ignatenko… - Journal of …, 2005 - Elsevier
… intramolecular chelates with l- and d-prolinol. Deboronation of chiral bicyclic boranes obtained … We have shown that l- and d-prolinol proved to be the most favourable choice of reagents …
Number of citations: 11 www.sciencedirect.com
RP Iyer, MJ Guo, D Yu, S Agrawal - Tetrahedron Letters, 1998 - Elsevier
… , MA 02139 Received 19 November 1997; revised 9 February 1998; accepted i I February 1998 Abstract: The nucleoside bicylic oxazaphospholidine derived from L-, or D-prolinol is a …
Number of citations: 86 www.sciencedirect.com
C Kaku, S Suganuma, K Nakajima, E Tsuji… - …, 2022 - Wiley Online Library
… Dprolinol was not detected at all during the reaction, indicating that the ee values were always > 99.9%. Such high ee values throughout the reaction demonstrated Pt-MoOx/Al2O3 …
Y Wang, L Hu, F Zhao, S Yu, J Tian… - … A European Journal, 2017 - Wiley Online Library
… Later, we found that the monoaldehyde analogue (S)-3 also showed greatly enhanced fluorescence in the presence of l- and d-prolinol, but still with no enantioselectivity in the …

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